METHYL 2-[(3E)-3-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE
Overview
Description
METHYL 2-[(3E)-3-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of METHYL 2-[(3E)-3-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of hydrazines with ketones or aldehydes under acidic conditions . The reaction conditions typically include the use of acetic acid (HOAc) and hydrochloric acid (HCl) under reflux . Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
METHYL 2-[(3E)-3-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Indole derivatives have shown antiviral, anti-inflammatory, and anticancer activities.
Medicine: Potential therapeutic applications include treatments for viral infections, inflammation, and cancer.
Industry: Used in the synthesis of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of METHYL 2-[(3E)-3-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE involves its interaction with various molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways . This binding can result in antiviral, anti-inflammatory, and anticancer effects .
Comparison with Similar Compounds
METHYL 2-[(3E)-3-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An antiviral agent.
1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole: Synthesized via Fischer indole synthesis.
These compounds share the indole nucleus but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
methyl 2-[3-[(2,2-diphenylcyclopropanecarbonyl)diazenyl]-2-hydroxyindol-1-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4/c1-34-23(31)17-30-22-15-9-8-14-20(22)24(26(30)33)28-29-25(32)21-16-27(21,18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-15,21,33H,16-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLUTCYHIBFYSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3CC3(C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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